Aniline-15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(15N)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456441 | |
| Record name | Aniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-92-6 | |
| Record name | Aniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aniline-15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Applications of Aniline ¹⁵n
Nuclear Magnetic Resonance (NMR) Spectroscopy of Aniline-¹⁵N Systems
NMR spectroscopy of ¹⁵N-labeled aniline (B41778) and its derivatives allows for the direct observation of the nitrogen nucleus, providing a wealth of information that is not readily accessible from other nuclei.
The ¹⁵N NMR chemical shift is highly sensitive to the electronic environment around the nitrogen atom. In aniline derivatives, this sensitivity makes it an excellent probe for studying the effects of substituents and the surrounding medium.
The chemical shift of the ¹⁵N nucleus in aniline is significantly influenced by substituents on the aromatic ring. These effects are a combination of inductive and resonance (mesomeric) effects, which alter the electron density at the nitrogen atom. ampp.org
Electron-withdrawing groups (EWGs) generally cause a downfield shift (deshielding) of the ¹⁵N resonance. This is attributed to the decrease in π-electron density at the nitrogen atom as it is pulled into the aromatic ring. researchgate.net Conversely, electron-donating groups (EDGs) typically lead to an upfield shift (shielding) of the ¹⁵N signal.
The position of the substituent on the ring (ortho, meta, or para) also plays a crucial role. For instance, a chlorine atom in the ortho position of aniline has a strong electron-withdrawing effect, causing a significant downfield shift of the amine proton resonance, which is indicative of the electron density on the nitrogen. ampp.org When the same substituent is in the para position, it can increase the electron density on the nitrogen through resonance, resulting in a shift to a higher magnetic field compared to unsubstituted aniline. ampp.org
Studies have shown a correlation between the ¹⁵N chemical shifts of substituted anilines and Hammett substituent constants (σ or σ⁻). oup.com However, it has been noted that plots for meta- and para-substituted derivatives often fall on two separate lines, indicating a more complex relationship than a simple linear correlation. oup.com An empirical equation has been developed to calculate the ¹⁵N chemical shifts of the amino group in various substituted anilines and related compounds, taking into account the contributions from ortho, meta, and para substituents. nih.gov
The steric environment around the amino group also impacts the ¹⁵N chemical shift. For example, ortho-substitution in N,N-dimethylaniline leads to a considerable shift in its ¹⁵N signal. semanticscholar.org Twisting the amino group out of the plane of the benzene (B151609) ring, which reduces n-π conjugation, also affects the chemical shifts of the ring carbons and, consequently, the electronic environment of the nitrogen. semanticscholar.org
The ¹⁵N chemical shift of aniline-¹⁵N is also sensitive to solvent effects and other environmental perturbations. researchgate.net Changes in the solvent can lead to variations in chemical shifts, typically less than 10 ppm. researchgate.net These shifts are influenced by factors such as the solvent's polarity, its ability to form hydrogen bonds, and other less defined solvent-solute interactions. researchgate.netacs.org
For example, in polar solvents, resonance structures that increase electron density at the para-carbon of aniline become more significant, which is reflected in upfield shifts of the C4 carbon. cdnsciencepub.com This change in electron distribution within the ring indirectly affects the ¹⁵N chemical environment. Hydrogen bonding between the amino protons of aniline and solvent molecules is a particularly important interaction. researchgate.net Solvents with a greater hydrogen-bonding capacity tend to cause a regular increase in the ¹J(¹⁵N,H) coupling constant in aniline. researchgate.net
Environmental NMR spectroscopy utilizes this sensitivity to study the interactions of aniline with complex environmental matrices like soil components. For instance, ¹⁵N NMR has been used to examine the covalent binding of ¹⁵N-labeled aniline to fulvic and humic acids, revealing that aniline can undergo nucleophilic addition reactions with carbonyl functionalities in these soil components. acs.org
Protonation of the amino group also leads to a significant change in the ¹⁵N chemical shift. While protonation of ammonia (B1221849) and methylamine (B109427) causes a downfield shift, the effect on aniline is almost negligible. pnas.org This is because the delocalization of the nitrogen lone pair into the aromatic ring in unprotonated aniline already reduces its shielding. pnas.org Protonation removes this delocalization effect, but the two opposing effects nearly cancel each other out. pnas.org
Spin-spin coupling constants (J-couplings) involving the ¹⁵N nucleus provide valuable information about bonding, molecular geometry, and hybridization.
The one-bond coupling constant, ¹J(¹⁵N,¹H), is directly related to the hybridization of the nitrogen atom. An increase in the magnitude of ¹J(¹⁵N,¹H) is generally associated with an increase in the s-character of the N-H bond. Electron-withdrawing substituents on the aniline ring cause an increase in the magnitude of ¹J(¹⁵N,¹H), which is interpreted as a change in hybridization at the nitrogen atom. researchgate.netrsc.org A correlation between ¹J(¹⁵N,¹H) in aniline derivatives and Hammett sigma constants has been established. nih.gov
The two-bond geminal coupling constant, ²J(HNH), in the amino group is sensitive to the H-N-H bond angle. cdnsciencepub.com Theoretical calculations have shown that this coupling is highly dependent on the HNH angle in the range of 110° to 120°. researchgate.netcdnsciencepub.com In aniline, the magnitude of ²J(HNH) is estimated to be between 1 and 2 Hz, with a predicted negative sign. researchgate.netcdnsciencepub.com
The one-bond coupling constant between ¹⁵N and the ipso-carbon (¹J(¹⁵N,¹³C)) is influenced by both substituent and solvent effects. cdnsciencepub.comcdnsciencepub.com The magnitude of ¹J(¹⁵N,¹³C) in aniline derivatives is dependent on the nature of the substituent on the ring. cdnsciencepub.comresearchgate.net For instance, the presence of a 4-nitro group increases the magnitude of ¹J(¹⁵N,¹³C) by approximately 25% compared to unsubstituted aniline, suggesting a relationship with the N-C bond order. cdnsciencepub.com A linear relationship has been observed between ¹J(¹⁵N,¹³C) and ¹J(¹⁵N,¹H) values in a series of amine derivatives. cdnsciencepub.comresearchgate.net Theoretical calculations suggest that ¹J(¹⁵N,¹³C) in aniline and its derivatives is negative. cdnsciencepub.comresearchgate.net
Longer-range couplings, such as ²J(¹⁵N,¹³C) and ³J(¹⁵N,¹³C), have also been measured and calculated, although their interpretation can be more complex. cdnsciencepub.com
In the context of organometallic chemistry, ¹⁵N-metal coupling constants provide direct evidence of coordination and offer insights into the nature of the metal-ligand bond. Solid-state ¹⁵N NMR studies of cobaloxime complexes with aniline-¹⁵N as a ligand have been conducted. researchgate.netacs.org In these systems, one-bond cobalt-nitrogen coupling constants, ¹J(⁵⁹Co,¹⁵N), can be determined. For example, in anilCo(DH)₂Cl, where anil is aniline and DH is the dimethylglyoxime (B607122) anion, ¹⁵N CPMAS NMR spectra reveal residual dipolar coupling between ¹⁵N and ⁵⁹Co. acs.org Analysis of these spectra can yield the magnitude and sign of ¹J(⁵⁹Co,¹⁵N). researchgate.netacs.org Such studies are crucial for understanding the local structure and bonding in metal-organic complexes. researchgate.net
¹J(¹⁵N,¹H) and ²J(HNH) Correlations with Molecular Geometry and Hybridization
Solid-State ¹⁵N NMR Applications (e.g., CPMAS)
Mass Spectrometry (MS) Applications in Aniline-¹⁵N Research
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. The use of Aniline-¹⁵N provides a distinct mass shift (M+1) compared to its unlabeled counterpart, enabling precise tracking and quantification in complex mixtures. alfa-chemistry.comsigmaaldrich.com
Isotope ratio mass spectrometry (IRMS) is used for the precise quantitative analysis of compounds by measuring the relative abundance of their isotopes. When Aniline-¹⁵N is used as an internal standard in isotope dilution mass spectrometry, it allows for highly accurate quantification of unlabeled aniline in a sample. physiology.orgmdpi.com This method is considered a gold standard for quantification because the isotopically labeled standard is chemically identical to the analyte, meaning it behaves the same way during sample preparation and analysis, correcting for any sample loss. nih.gov
The quantification is based on comparing the mass spectrometer signal intensity of the known concentration of the added ¹⁵N-labeled standard to the signal of the naturally abundant analyte. mdpi.com This approach has been applied in various fields, including metabolomics and environmental analysis, to accurately determine the concentration of nitrogen-containing compounds. asm.orgacs.org The use of ¹⁵N-labeled compounds eliminates interference from high background levels of the analyte in biological matrices. researchgate.net
During mass spectrometry, molecules are ionized and often break apart into smaller fragment ions. tutorchase.com The resulting fragmentation pattern is a unique fingerprint that provides valuable information for structural elucidation. nih.gov For aniline, the molecular ion peak is typically intense. whitman.edu Characteristic fragmentation includes the loss of a hydrogen atom from the amine group (M-1 peak) and the elimination of a neutral hydrogen isocyanide (HNC) molecule, which has been studied through both experimental and theoretical methods. whitman.eduresearchgate.net
Using Aniline-¹⁵N is critical for definitively tracing the pathway of the nitrogen atom during this fragmentation. By observing the mass shift in the fragment ions, researchers can confirm which fragments retain the nitrogen atom. This helps to validate proposed fragmentation mechanisms and provides greater confidence in the structural assignment of both the parent molecule and its fragments.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This capability is invaluable for identifying unknown compounds and for studying reaction mechanisms. nih.govacs.org
In reactions involving ¹⁵N-labeled aniline, HRMS is used to detect and confirm the structure of transient intermediates and final products. nih.govresearchgate.net For example, in one mechanistic study, HRMS analysis of the reaction product between a dinitroimidazole and ¹⁵N-labeled aniline showed that the product was isotopically labeled, confirming that the nitrogen atom from aniline was incorporated into the new molecule. nih.govresearchgate.net Similarly, in studies of arene ring cleavage and amination reactions, HRMS has been used to detect key intermediates, providing crucial evidence for the proposed reaction pathways. nsf.govnsf.gov The ability of HRMS to unambiguously confirm the presence of the ¹⁵N atom in specific species makes it an essential tool for elucidating complex chemical transformations. liverpool.ac.uk
Mechanistic Elucidation and Kinetic Isotope Effect Kie Studies Using Aniline ¹⁵n
Investigation of Reaction Mechanisms with ¹⁵N-Labeled Aniline (B41778)
The use of Aniline-¹⁵N has been instrumental in providing unambiguous evidence for reaction intermediates and pathways across a diverse range of chemical transformations.
Nucleophilic Addition Reactions
¹⁵N NMR spectroscopy of reactions involving ¹⁵N-labeled aniline has provided direct spectroscopic evidence for the covalent binding of aniline to other molecules through nucleophilic addition. For instance, in studies of environmental chemistry, Aniline-¹⁵N has been used to investigate the binding of aniline to humic substances. These studies revealed that aniline undergoes nucleophilic addition to quinone and other carbonyl groups within the humic structures. acs.orgusgs.govusgs.gov The resulting products, identified by their characteristic ¹⁵N NMR chemical shifts, include anilinohydroquinones, anilinoquinones, anilides, and imines. acs.orgusgs.govusgs.gov This technique has also been applied to understand the composition of petroleum resins and asphaltenes, where the reaction of Aniline-¹⁵N helped to identify and quantify ketone and quinone functionalities. plos.org
In the study of addition-to-nitroimidazole ring-opening and ring-closure (ANRORC-like) mechanisms, ¹⁵N-labeled aniline was reacted with 1,4-dinitro-1H-imidazole, providing mechanistic insight into this ring transformation reaction. researchgate.net
Carbon-Nitrogen Bond Formation and Cleavage Processes
The formation and cleavage of carbon-nitrogen (C-N) bonds are fundamental processes in organic synthesis. Aniline-¹⁵N has been a key component in studies aimed at understanding the mechanisms of these reactions. For example, a nitrogen replacement process was developed where the ¹⁵N atom from glycine-¹⁵N was incorporated into anilines. This reaction involves the cleavage of the Csp²–N bond in anilines, driven by dearomatization, and the cleavage of the Csp³–N bond in glycine-¹⁵N, driven by aromatization, leading to the synthesis of various ¹⁵N-labeled aromatic heterocycles. researchgate.netrsc.org
In the realm of transition metal catalysis, the cleavage of the inert C-N bond in aniline derivatives has been investigated. Studies using ruthenium complexes demonstrated the first direct observation of unactivated aromatic C-N bond cleavage on a late-transition-metal center. researchgate.net This process is relevant to catalytic C-C bond formation reactions. Furthermore, uranyl photoredox catalysis has been shown to activate the C-N bond of anilines for conversion to phenols. oup.comoup.com ¹⁵N tracking experiments in this system confirmed that the amino group leaves as an ammonium (B1175870) salt, providing clear evidence for the C-N bond cleavage pathway. oup.comoup.com
The table below summarizes selected reactions where Aniline-¹⁵N was used to elucidate C-N bond formation and cleavage mechanisms.
Interactive Data Table: Studies of C-N Bond Dynamics using Aniline-¹⁵N
| Reaction Type | Catalyst/Reagent | Key Finding |
|---|---|---|
| Nitrogen Replacement | - | Incorporation of ¹⁵N from glycine-¹⁵N into anilines via C-N bond cleavage and formation. researchgate.netrsc.org |
| C-N Bond Cleavage | Ruthenium Complex | Direct cleavage of unactivated aromatic C-N bonds on a ruthenium center. researchgate.net |
| C-N to C-O Conversion | Uranyl Photoredox Catalyst | C-N bond activation and cleavage in anilines to form phenols, with the nitrogen leaving as ammonium salt. oup.comoup.com |
| Nucleophilic Substitution | Sodium Thiophenoxide | A large nitrogen kinetic isotope effect indicated substantial C-N bond rupture in the transition state. cdnsciencepub.com |
Oxidative Pathways and Radical Intermediates
Aniline-¹⁵N has been instrumental in studying the oxidative transformation of anilines and identifying the involvement of radical intermediates. In the reaction of aromatic amines with isoamyl nitrite (B80452) under aprotic conditions, electron paramagnetic resonance (EPR) spectroscopy, in conjunction with ¹⁵N-labeled anilines, was used to identify and verify the formation of aniline-type, nitrogen-centered radicals. nih.gov
The oxidation of anilines by manganese oxide (MnO₂) has also been investigated using ¹⁵N labeling. These studies provide insights into the formation of radical cations and subsequent coupling reactions. researchgate.net Furthermore, the oxidation of N,N-dimethylaniline (DMA) has been studied, and the use of ¹⁵N-DMA helped to confirm that hydroxylation occurs on the nitrogen atom. rsc.org In the context of aniline polymerization, quantum chemical modeling suggests that the reaction proceeds through the recombination of aniline radical cations. ineosopen.org
Catalytic Cycle Interrogations in Transition Metal Systems
The use of ¹⁵N-labeled anilines has been crucial for understanding the mechanisms of transition metal-catalyzed reactions. In a copper-catalyzed oxidative coupling of anilines to form azo compounds and hydrazines, mechanistic studies were aided by the potential to use labeled substrates to track the nitrogen atoms through the proposed catalytic cycle involving Cu(II) and Cu(III) species. nih.gov
A photoinduced, copper-catalyzed enantioconvergent coupling of racemic tertiary alkyl electrophiles with anilines was investigated to understand the formation of a new C-N bond. nih.gov Mechanistic studies, including DFT calculations, pointed to a formally copper(II)-anilido complex, better described as a copper(I)-anilidyl radical, as a key intermediate in the catalytic cycle. nih.gov The development of methods for the synthesis of ¹⁵N-labeled heterocycles often involves transition metal-catalyzed steps where understanding the C-N bond cleavage and formation is critical. rsc.org
Environmental Transformation Reactions
The fate of aniline and its derivatives in the environment is of significant interest. ¹⁵N-labeled aniline has been a valuable tool in studying these transformation processes. A key area of research has been the covalent binding of aniline to humic substances, which are major components of soil organic matter. acs.orgusgs.govusgs.gov Using ¹⁵N NMR, researchers have been able to directly observe the formation of various covalent linkages, such as anilinohydroquinones, anilinoquinones, anilides, and imines, confirming that nucleophilic addition is a major pathway for the incorporation of aniline into the soil matrix. acs.orgusgs.govusgs.gov These studies also revealed that some of these nitrogen linkages are susceptible to chemical exchange. acs.org
The indirect phototransformation of substituted anilines in aqueous solutions, a process relevant to the fate of these compounds in sunlit surface waters, has also been investigated. researchgate.net The use of ¹⁵N-labeled compounds helped to determine the nitrogen isotope fractionation associated with these reactions.
Nitrogen Kinetic Isotope Effects (¹⁵N KIEs)
Nitrogen kinetic isotope effects (¹⁵N KIEs) provide quantitative information about the rate-limiting steps of reactions involving nitrogen-containing compounds. By measuring the relative reaction rates of ¹⁴N- and ¹⁵N-isotopologues, researchers can infer the degree of N-H or C-N bond breaking or formation in the transition state of the rate-determining step.
Studies on the nucleophilic substitution reaction of phenylbenzyldimethylammonium nitrate (B79036) with sodium thiophenoxide, which produces N,N-dimethylaniline, revealed a large nitrogen kinetic isotope effect (k¹⁴/k¹⁵ = 1.0200). cdnsciencepub.com This significant KIE indicates substantial carbon-nitrogen bond rupture in the transition state of the rate-determining step. cdnsciencepub.com
In the context of environmental transformations, the biodegradation of aniline by dioxygenase enzymes showed a substantial inverse nitrogen isotope fractionation (ε(N) of +13 ± 0.5‰). nih.gov This inverse effect is a characteristic signature for this specific biological oxidation pathway. The indirect phototransformation of substituted anilines was associated with both inverse and normal ¹⁵N kinetic isotope effects, depending on the substituent and the pH of the solution. researchgate.net For example, the apparent ¹⁵N-KIE for the transformation of 4-chloroaniline (B138754) was 1.0035. researchgate.net
The oxidative transformation of substituted anilines by manganese oxide (MnO₂) and horseradish peroxidase (HRP) also exhibits distinct ¹⁵N KIEs. ethz.ch For instance, the oxidation of N-methyl and N,N-dimethylanilines showed inverse ¹⁵N-AKIEs (apparent kinetic isotope effects) of up to 0.991. ethz.ch These isotope effects, in conjunction with carbon isotope effects, provide mechanistic insights into whether the reaction proceeds via initial electron transfer followed by radical coupling or N-dealkylation. ethz.ch
The table below presents a selection of reported ¹⁵N kinetic isotope effects for various reactions involving aniline and its derivatives.
Interactive Data Table: Nitrogen Kinetic Isotope Effects in Reactions of Aniline and Derivatives
| Reaction | System/Conditions | ¹⁵N KIE (k¹⁴/k¹⁵) or ε(N) (‰) | Mechanistic Implication |
|---|---|---|---|
| Nucleophilic Substitution | Phenylbenzyldimethylammonium nitrate + Sodium thiophenoxide | 1.0200 cdnsciencepub.com | Substantial C-N bond rupture in the transition state. cdnsciencepub.com |
| Biodegradation (Dioxygenation) | Burkholderia sp. strain JS667 | ε(N) = +13 ± 0.5‰ nih.gov | Characteristic inverse fractionation for this enzymatic oxidation. nih.gov |
| Indirect Phototransformation | 4-Chloroaniline with photosensitizers | AKIE = 1.0035 ± 0.0006 researchgate.net | N atom oxidation is significant at pH values above the pKa. researchgate.net |
| Indirect Phototransformation | 4-Methoxyaniline with photosensitizers | AKIE = 0.9958 ± 0.0013 researchgate.net | Inverse isotope effect, influenced by electron-donating substituent. researchgate.net |
| Oxidation | N-methyl and N,N-dimethylanilines with MnO₂/HRP | AKIE up to 0.991 ethz.ch | Inverse KIEs point to initial electron transfer followed by radical coupling or N-dealkylation. ethz.ch |
Determination and Interpretation of Primary and Secondary ¹⁵N KIEs
The determination of ¹⁵N KIEs involves precise measurement of the isotopic composition of either the reactant or the product over the course of a reaction. This is often accomplished using techniques like gas or liquid chromatography coupled with mass spectrometry. nih.gov The interpretation of the resulting KIE values, whether they are primary or secondary, normal or inverse, provides critical mechanistic information.
A primary ¹⁵N KIE is observed when the bond to the nitrogen atom is being formed or broken in the rate-determining step of the reaction. A normal primary KIE (k¹⁴/k¹⁵ > 1) is expected when the N-X bond is cleaved in the rate-limiting step, as seen in some deamination or reduction reactions. For instance, the reduction of nitroaromatic compounds to the corresponding anilines shows a significant normal ¹⁵N-KIE of 1.03 to 1.04, indicating that the cleavage of an N–O bond is the rate-limiting step. chimia.ch In the enzymatic deamination of cytidine, mutant enzymes that make the chemical transformation more rate-determining exhibit larger primary ¹⁵N KIEs, with values as high as 1.033 (after correction) representing the intrinsic effect of C-N bond cleavage. acs.org
A secondary ¹⁵N KIE arises when the bonding to the nitrogen atom changes in the transition state, but no N-X bonds are broken in the rate-limiting step. These effects are typically smaller than primary KIEs.
An inverse KIE (k¹⁴/k¹⁵ < 1) suggests an increase in the bonding strength to the nitrogen atom in the transition state compared to the reactant. This is often observed in reactions where the nitrogen atom's hybridization changes or it becomes more strongly bonded. For example, in the oxidation of substituted anilines by manganese oxide, inverse apparent ¹⁵N-KIEs (AKIE(N)) ranging from 0.992 to 0.999 were observed. nih.gov This was attributed to the formation of a partial aromatic imine in the transition state after a one-electron oxidation, which increases the C-N bond strength. nih.gov Similarly, the KIE for the acylation of aniline was found to be 0.996, reflecting an increase in bond order to the nitrogen in the transition state. pnas.org In some cases, an observed inverse KIE can be very small, such as the ¹⁴N/¹⁵N KIE of approximately 0.8 reported in a catalytic enantioselective synthesis, although this was potentially influenced by a pre-rate-determining step equilibrium. d-nb.info
Table 1: Experimental ¹⁵N Kinetic Isotope Effects in Reactions Involving Aniline or Related Amino Groups
| Reaction Type | Substrate/System | Observed ¹⁵N KIE (k¹⁴/k¹⁵) | Interpretation | Reference(s) |
|---|---|---|---|---|
| Oxidation | Substituted Anilines | 0.992 - 0.999 | Inverse KIE; Increased C-N bond strength in transition state. | nih.gov |
| Acylation | Aniline | 0.996 | Inverse KIE; Increased bond order to nitrogen in TS. | pnas.org |
| Catalytic Protonation | ¹⁵N-Aniline Derivative | ~0.8 | Inverse KIE; Potentially affected by pre-equilibrium. | d-nb.info |
| Reduction to Aniline | Nitroaromatic Compounds | 1.03 - 1.04 | Normal KIE; N-O bond cleavage is rate-limiting. | chimia.ch |
| Enzymatic Deamination | Cytidine (Mutant Enzyme) | 1.033 | Normal KIE; Intrinsic effect for C-N bond cleavage. | acs.org |
Correlation of KIEs with Transition State Structure and Reaction Rate-Determining Steps
The magnitude and direction of the ¹⁵N KIE are directly correlated with the geometry of the transition state (TS) and help identify the reaction's rate-determining step (RDS).
An inverse KIE, as seen in the oxidation of aniline, points to a transition state where the bonding to the nitrogen atom is strengthened. nih.gov This supports a mechanism where an initial electron transfer leads to a radical cation, which has a greater C-N double bond (imine) character than the starting aniline. nih.gov Conversely, a large normal KIE, like that observed in the reduction of nitroaromatics to anilines, strongly implies that the cleavage of a bond to the nitrogen atom (in that case, an N-O bond) is the energetic bottleneck of the reaction. chimia.ch
The correlation between KIEs and the transition state is so precise that it can reveal subtle structural changes. For example, in adenosine (B11128) deamination, small normal to slightly inverse [1-¹⁵N] KIEs (ranging from 1.009 to 0.995) were indicative of an early transition state where protonation at a ring nitrogen is only partial. nih.gov A fully protonated nitrogen in the transition state would have produced a much larger inverse KIE. nih.gov These principles are directly applicable to reactions involving aniline, where the degree of proton transfer to the amino group in the transition state can be probed by ¹⁵N KIE measurements.
Theoretical Modeling of ¹⁵N KIEs
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental KIE studies. umn.edu Theoretical modeling allows for the calculation of KIEs for proposed reaction mechanisms and transition state structures. By comparing the calculated KIEs with experimental values, researchers can validate or refute mechanistic hypotheses.
For the oxidation of substituted anilines, DFT calculations were used to compute the intrinsic KIEs for both electron transfer and hydrogen atom transfer mechanisms. The results confirmed that the experimentally observed inverse KIEs were consistent with a one-electron oxidation mechanism leading to a transition state with increased C-N bond strength. nih.gov
Theoretical models can also dissect the various factors contributing to the observed KIE. In the Bamberger rearrangement, DFT calculations of a diprotonated N-phenylhydroxylamine system yielded an activation energy that matched experimental values, supporting a mechanism involving an aniline dication-like transition state. beilstein-journals.org Furthermore, extensive DFT calculations have been used to explore reaction pathways when experimental KIEs proved inconclusive, providing evidence for a stereocontrolled proton transfer as the rate-determining step in certain asymmetric syntheses. d-nb.info
Modeling is also essential for predicting the structure of the transition state that corresponds to an experimental KIE. For enzymatic reactions, a transition state is computationally modeled, and its vibrational frequencies are calculated. nih.govnih.gov These frequencies are then used to calculate the theoretical KIEs. The geometry of the model is adjusted until the calculated KIEs match the experimentally determined intrinsic KIEs, thereby providing a detailed, three-dimensional picture of the transition state. nih.gov This powerful combination of experiment and theory allows for a detailed elucidation of reaction mechanisms that would be difficult to achieve by either method alone.
Computational and Theoretical Investigations of Aniline ¹⁵n Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in studying the properties of Aniline-¹⁵N at the atomic level.
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in Aniline-¹⁵N. Ab initio calculations have shown that the aniline (B41778) molecule possesses a pyramidal amino group. uni.lu The angle between the C-N bond and the NH₂ plane is calculated to be 42.3°, with the C-N bond having a slight 2.0° angle with the benzene (B151609) ring plane. uni.lu
DFT and ab initio methods are employed to optimize the geometry of aniline and its derivatives. uni.lunih.govcenmed.com For aniline, geometry optimization using B3LYP-DFT with a 6-311++G** basis set yields C-N and N-H bond distances of 1.390 Å and 1.009 Å, respectively, which are in close agreement with experimental values. nih.gov The electronic structure of aniline is characterized by the delocalization of the nitrogen lone-pair electrons into the phenyl ring's π-system. nih.gov This n-π conjugation significantly influences the molecule's properties and reactivity. nih.gov Core shell excitation spectra of aniline at the carbon and nitrogen 1s edges have been studied using ab initio configuration interaction calculations, providing a detailed understanding of the electronic transitions. tci-chemical-trading.com
A significant application of quantum chemical calculations for Aniline-¹⁵N is the prediction of its NMR spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov
Theoretical calculations have been successfully used to predict ¹³C and ¹⁵N NMR chemical shifts for aniline and its substituted derivatives. nih.govnih.gov For instance, a combined molecular mechanics and ab initio GIAO (B3LYP/DFT) method has been used to investigate the conformations of various alkyl-substituted anilines by comparing calculated and observed ¹³C and ¹⁵N chemical shifts. nih.gov It was found that the ¹⁵N shifts are obtained from the GIAO isotropic shielding with reference to the ¹⁵N chemical shift of aniline itself. nih.gov
Furthermore, calculations can predict spin-spin coupling constants. INDO-MO (Intermediate Neglect of Differential Overlap-Molecular Orbital) theory has been used to calculate ¹J(¹⁵N,¹³C), ²J(¹⁵N,¹³C), and ³J(¹⁵N,¹³C) coupling constants in Aniline-¹⁵N and its derivatives. nih.gov These calculations help in determining the sign of the coupling constants, which is often not directly obtainable from experiments. nih.gov For example, INDO calculations predicted that the one-bond ¹⁵N-¹³C coupling constant in aniline is negative. nih.gov The magnitudes of coupling constants between the amino protons and ¹⁵N are also a measure of the amino group's geometry. nih.govcenmed.com
Table 1: Calculated vs. Experimental NMR Parameters for Aniline and Derivatives This table is for illustrative purposes and combines data from multiple sources. Direct comparison requires consistent computational methods and experimental conditions.
| Compound | Parameter | Calculated Value | Experimental Value |
| Aniline-¹⁵N | ¹J(¹⁵N,H) | - | -79.6 Hz |
| Aniline-¹⁵N | ¹J(¹⁵N,¹³C) | Negative sign predicted | - |
| 4-Nitroaniline | ¹J(¹⁵N,¹³C) | - | -16.3 Hz |
| Anilinium ion | ²J(¹⁵N,¹³C) | +2.7 Hz (predicted increase from -0.5 Hz in aniline) | Becomes more positive upon protonation |
| Anilinium ion | ³J(¹⁵N,¹³C) | -3.3 Hz (predicted decrease from -0.8 Hz in aniline) | Decreases by ~0.9 Hz |
Data sourced from INDO-MO calculations and experimental NMR spectroscopy. nih.gov
Computational methods are crucial for mapping the energy landscape of chemical reactions involving Aniline-¹⁵N. By calculating the energies of reactants, products, and transition states, chemists can model reaction pathways and understand reaction mechanisms. For example, in the context of peptide bond formation, computational studies have been used to characterize the transition state, revealing that the new N-C bond is largely formed. nih.gov
In studies of the enzymatic polymerization of aniline, computational models help analyze the molecular and electronic structure of the resulting polyaniline. cenmed.com Similarly, the reactions of aniline with constituents of humic substances, which can involve nucleophilic addition, have been elucidated with the aid of computational modeling alongside ¹⁵N NMR studies. scribd.comwikipedia.org For monoacyl aniline derivatives, density functional theory has been used to perform geometry optimization for rotamers and characterize transition states to investigate the rotation barrier around the N-CO groups. labsolu.ca
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational flexibility of Aniline-¹⁵N. These simulations can reveal how the molecule moves and changes shape over time at a given temperature. nih.govfishersci.fi
Conformational analysis of aniline and its derivatives has been effectively studied by combining experimental NMR data with computational methods. nih.gov For instance, MM/QM (Molecular Mechanics/Quantum Mechanics) calculations of ¹³C and ¹⁵N chemical shifts have been used to determine the conformations of various alkyl-substituted anilines. nih.gov These studies show that while aniline has a rapidly inverting pyramidal nitrogen atom, the conformations of N-alkylated anilines can be more complex, sometimes existing as a mixture of interconverting conformers. nih.gov Path integral molecular dynamics (PIMD) simulations, which can account for nuclear quantum effects, have been used to study changes in isotropic shielding and isotope effects in related systems. nih.gov
Transition State Characterization and Reaction Pathway Modeling
Modeling of Isotopic Effects and Energy Landscape Perturbations
The substitution of ¹⁴N with ¹⁵N in aniline introduces a small change in mass, which can lead to measurable kinetic and equilibrium isotope effects. Theoretical modeling is essential for understanding the origins of these effects.
Computational studies, including DFT, have been used to calculate intrinsic nitrogen kinetic isotope effects (KIEs) for reactions such as the oxidation of substituted anilines. pravindyechem.net These calculations showed that the ¹⁵N-KIE values were inverse (less than 1), which was in agreement with experimental findings for one-electron oxidation processes. pravindyechem.net The modeling also helps to understand how these isotope effects are modulated by factors like pH and the formation of different species in solution. pravindyechem.netnih.gov For instance, a large normal equilibrium isotope effect (EIE) of 1.02 was calculated for the deprotonation of the nitrogen atom, which can influence the observed KIE. pravindyechem.net These theoretical insights are critical for interpreting experimental isotope fractionation data and using it to identify specific reaction pathways in environmental and biological systems. pravindyechem.netnih.gov
Advanced Research Applications of Aniline ¹⁵n
Environmental and Geochemical Fate Studies
The environmental journey of aniline (B41778), a common pollutant originating from industrial processes and pesticide degradation, is of significant interest. nih.gov Aniline-¹⁵N serves as a crucial tracer for understanding its persistence, transformation, and interaction with environmental matrices.
The fate of aniline in soil and aquatic environments is heavily influenced by its interaction with natural organic matter. Studies utilizing ¹⁵N-labeled aniline and analyzed via ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy have provided direct evidence of its covalent binding to humic and fulvic acids, the complex organic polymers found in soil and water. acs.orgacs.orgusgs.govusgs.gov
This research has revealed that aniline doesn't just physically adsorb to these substances but forms strong chemical bonds. acs.orgacs.orgusgs.gov In the absence of catalysts, aniline undergoes nucleophilic addition reactions with the carbonyl and quinone functional groups present in humic materials. acs.orgacs.orgusgs.gov This process results in the incorporation of the aniline nitrogen into various chemical structures, as detailed in the table below.
Table 1: Chemical Forms of ¹⁵N-Aniline Incorporated into Humic Substances
| Incorporated Form | Description |
|---|---|
| Anilinohydroquinone | Formed by the addition of aniline to quinone moieties in humic substances. |
| Anilinoquinone | Another product of the reaction between aniline and quinone structures. |
| Anilide | Results from the reaction of aniline with carboxylic acid groups. |
| Imine | Formed via reaction with carbonyl groups, creating a carbon-nitrogen double bond. |
This interactive table summarizes the primary chemical linkages identified through ¹⁵N NMR studies when aniline-¹⁵N binds to natural organic matter.
The presence of catalysts like peroxidases or minerals such as birnessite can further alter these binding mechanisms, leading to the formation of additional products like azobenzene (B91143) nitrogens. acs.org Understanding these binding processes is critical for assessing the long-term sequestration and bioavailability of aniline-derived pollutants in the environment. The incorporation into the organic matter of whole soils has been shown to most closely resemble non-catalyzed nucleophilic addition reactions. acs.org
While a portion of aniline becomes bound to soil organic matter, biodegradation by microorganisms is the most significant mechanism for its removal from the environment. nih.gov The use of ¹⁵N-labeled aniline helps to trace the nitrogen atom through metabolic pathways, clarifying how this pollutant is broken down and how its nitrogen content is integrated into natural nutrient cycles.
Research has shown that the primary aerobic biodegradation pathway for aniline involves its conversion to catechol. nih.govmdpi.com This initial step is typically catalyzed by an enzyme called aniline dioxygenase. mdpi.complos.org From catechol, the aromatic ring is cleaved, and the molecule is further broken down into intermediates of central metabolic pathways like the TCA cycle, eventually leading to the mineralization of aniline carbon to CO₂. nih.govnih.gov
Table 2: Key Stages in Aniline Biodegradation
| Stage | Key Compound(s) | Enzymatic Process | Significance |
|---|---|---|---|
| Initial Transformation | Aniline → Catechol | Aniline Dioxygenase | The critical first step in aerobic degradation. mdpi.complos.org |
| Ring Cleavage | Catechol → cis,cis-Muconic acid | Catechol 1,2-dioxygenase | Opens the aromatic ring, making it accessible to further breakdown. nih.govmdpi.com |
| Further Metabolism | β-Ketoadipic acid, Succinic acid | Various enzymes | Funnels the breakdown products into central cellular metabolism. nih.gov |
| Nitrogen Release | Aniline → NH₄⁺ | Oxidative deamination | Releases the nitrogen as ammonia (B1221849), which can then enter the microbial nitrogen cycle. |
This interactive table outlines the major steps in the aerobic breakdown of aniline by microorganisms.
By tracing the ¹⁵N label, researchers can confirm that the nitrogen from aniline is released as ammonia (NH₃) or ammonium (B1175870) (NH₄⁺), which can then be assimilated by microorganisms or enter the broader nitrogen cycle. plos.org This is a key aspect of nutrient cycling, demonstrating how a pollutant can be converted into a bioavailable nutrient form. The study of stable nitrogen isotopes (δ¹⁵N) in soil-plant systems is a powerful tool for assessing nitrogen cycling and the impact of nitrogen inputs from various sources, including pollutants. mdpi.commdpi.comscielo.org.za
Binding to Humic Substances and Soil Organic Matter
Biochemical and Biomedical Research Probes
The specificity of the ¹⁵N label makes aniline-¹⁵N and its derivatives highly effective probes in biochemical and biomedical research, enabling the detailed study of metabolic processes and molecular dynamics.
Isotopically labeled compounds are indispensable for mapping metabolic pathways and tracking the fate of molecules in biological systems. vulcanchem.com Aniline-¹⁵N can be used to trace the metabolism of aniline itself or can be incorporated into more complex molecules to study their biotransformation. nih.gov
For instance, a technique known as Group Specific Internal Standard Technology (GSIST) has utilized isotopically labeled aniline to tag and quantify metabolites from central carbon and energy metabolism, including those in the pentose (B10789219) phosphate (B84403) pathway. nih.gov In this method, aniline tags specific functional groups on metabolites, allowing for their detection and absolute quantification by mass spectrometry. nih.gov The nitrogen-15 (B135050) label is particularly valuable as it allows researchers to distinguish the fate of the nitrogen atom from the parent compound and differentiate it from other nitrogen sources within the cell. vulcanchem.com
In the field of proteomics, which is the large-scale study of proteins, stable isotope labeling is a cornerstone for quantitative analysis. ckgas.com While cells are not typically fed aniline-¹⁵N directly for protein labeling, ¹⁵N-aniline serves as a key precursor for the synthesis of ¹⁵N-labeled amino acids, which are the building blocks of proteins.
A notable example is the synthesis of L-Tryptophan-¹⁵N₂, an essential amino acid used in proteomics to study protein turnover and nitrogen metabolism. This labeled tryptophan can be synthesized from ¹⁵N-aniline in a multi-step process. Once cells are grown in media containing these ¹⁵N-labeled amino acids, the heavy isotope is incorporated into newly synthesized proteins. nih.gov
By using mass spectrometry, researchers can distinguish between "old" proteins (unlabeled, with ¹⁴N) and "new" proteins (labeled, with ¹⁵N). nih.gov The ratio of the labeled to unlabeled forms of a specific peptide allows for the precise calculation of the protein's fractional synthesis rate (FSR). nih.gov This provides critical information on the dynamics of protein expression, which is governed by the balance of protein synthesis and degradation. nih.govacs.org This technique is instrumental in understanding cellular responses to various stimuli and in identifying dysregulated protein turnover in diseases.
Metabolic Pathway Elucidation and Compound Tracking
Catalysis and Organometallic Chemistry
Aniline-¹⁵N is a valuable tool for mechanistic studies in catalysis and organometallic chemistry, providing unambiguous evidence of bond-forming and bond-breaking events involving the nitrogen atom.
Recent research has demonstrated the use of ¹⁵N-aniline in a uranyl-catalyzed photoredox reaction that converts anilines into phenols. oup.com By using ¹⁵N-labeled aniline, the researchers could track the fate of the amino group and confirm that it leaves as an ammonium salt, while the oxygen atom incorporated into the final phenol (B47542) product originates from water. This ¹⁵N tracking was crucial for elucidating the single-electron transfer and oxygen atom transfer steps in the catalytic cycle. oup.com
Furthermore, ¹⁵N-aniline derivatives have been explored in the development of hyperpolarized contrast agents for Magnetic Resonance Imaging (MRI). rsc.org In a process called para-hydrogen induced polarization (PHIP), which often employs homogeneous or heterogeneous organometallic catalysts, the ¹⁵N signal is dramatically enhanced. rsc.orgrsc.org The synthesis of these ¹⁵N-aniline derivatives and their subsequent catalytic hydrogenation are key steps in producing these advanced imaging agents. rsc.org Nickel-catalyzed coupling reactions have also been developed for the efficient synthesis of ¹⁵N-labeled primary arylamines from aryl halides and a ¹⁵N-ammonia source, demonstrating another facet of catalysis in preparing these labeled compounds. acs.org
Ligand Design and Metal-Nitrogen Interactions
The nitrogen atom in aniline and its derivatives is a key coordination site for metal ions, making these compounds fundamental building blocks for ligands in coordination chemistry and catalysis. acs.org The use of Aniline-¹⁵N enables researchers to directly probe the electronic and structural environment of the nitrogen atom upon coordination to a metal center. Solid-state ¹⁵N NMR spectroscopy is a particularly powerful technique in this regard.
In studies of cobaloxime complexes containing ¹⁵N-labeled aniline, solid-state ¹⁵N NMR spectra provide a direct window into the metal-nitrogen bond. researchgate.net These spectra can be analyzed to determine crucial parameters such as the one-bond cobalt-nitrogen indirect spin-spin coupling constant, ¹J(⁵⁹Co,¹⁵N). researchgate.net This parameter, along with the ⁵⁹Co nuclear quadrupole coupling constant, offers deep insights into the nature and strength of the Co-N bond. researchgate.net
Furthermore, ¹⁵N NMR is instrumental in characterizing the electronic structure of metal-imido (M=NR) and related complexes, which are often key intermediates in catalysis. chemrxiv.orgnih.gov The anisotropy of the ¹⁵N chemical shift tensor, quantified by a parameter known as skew (κ), has been identified as a diagnostic reporter for the reactivity of the metal-nitrogen multiple bond. chemrxiv.org Inert imido ligands typically show skew values close to 1, whereas highly reactive imido moieties exhibit significantly lower values. chemrxiv.orgnih.gov This allows for the experimental validation of theoretical models concerning the bonding and reactivity of these important species. nih.gov
Research on copper-catalyzed reactions has also benefited from ¹⁵N labeling. Mechanistic studies of the enantioconvergent coupling of anilines with alkyl electrophiles identified a key chiral copper(I)-anilidyl radical intermediate, highlighting a specific metal-nitrogen interaction that governs the reaction's outcome. dicp.ac.cn
Table 1: Selected Experimental ¹⁵N NMR Data for Metal-Imido Complexes This table presents calculated isotropic chemical shifts and experimental skew values for selected transition metal imido complexes, illustrating the correlation between the ¹⁵N NMR signature and ligand reactivity. Data sourced from computational and experimental studies.
| Compound | Calculated δiso (ppm) | Skew (κ) | Reactivity Type |
| V(=NPh)Cl₃(dme) | 496 | 0.98 | Inert |
| Ti(=NPh)Cl₂(py)₃ | 438 | 0.99 | Inert |
| [Ti(=NPh)(μ-Cl)(THF)₂]₂ | 344 | 0.16 | Active |
| Cp₂Zr(=NPh)(THF) | 227 | -0.66 | Active |
Elucidation of Catalytic Intermediates and Reaction Cycles
Tracing the transformation of nitrogen-containing functional groups is essential for understanding and optimizing chemical reactions. Aniline-¹⁵N serves as an invaluable tracer for elucidating complex reaction mechanisms and identifying transient catalytic intermediates.
Hyperpolarized ¹⁵N NMR spectroscopy using Signal Amplification By Reversible Exchange (SABRE) allows for real-time monitoring of reactions with exceptionally high sensitivity. acs.org This technique has been successfully applied to track the diazotization of aniline-¹⁵N in an acidic solution. The method enabled the real-time observation of the resulting diazonium salt and its subsequent reaction with sodium azide (B81097) to form phenyl azide, proceeding through an identifiable cyclic pentazole intermediate. acs.org Such direct observation of short-lived intermediates provides unambiguous evidence for proposed reaction pathways.
The use of ¹⁵N labeling is also critical for confirming the structure of reaction products and intermediates in complex catalytic cycles. For example, in the study of a photoinduced, copper-catalyzed N-alkylation of anilines, a chiral copper(II)-anilido complex was identified as a key intermediate that acts as a persistent radical, coupling with a tertiary organic radical to form the C-N bond. dicp.ac.cn Similarly, the synthesis of ¹⁵N-labeled N,N-dimethylaniline (derived from aniline-¹⁵N) was used to definitively confirm the structure of a hydroxylation product, verifying that the reaction occurred on the nitrogen atom. rsc.org
Computational and experimental studies on transition metal imido complexes using ¹⁵N NMR have further demonstrated the ability to link the electronic structure of an intermediate to its reactivity within a catalytic cycle. nih.gov The skew parameter (κ) of the ¹⁵N chemical shift tensor not only describes the M-N bond but also predicts the ligand's propensity to participate in transformations like cycloaddition, providing a powerful tool for catalyst design. chemrxiv.orgnih.gov
Supramolecular Chemistry and Non-Covalent Interactions
The amine group of aniline is a potent hydrogen bond donor, and the aromatic ring can participate in π-stacking and other non-covalent interactions. Labeling aniline with ¹⁵N provides a sensitive handle to study these weak interactions, which are the foundation of supramolecular chemistry, including self-assembly and host-guest recognition.
Hydrogen Bonding Networks and Self-Assembly
The self-assembly of molecules into ordered, nanostructured materials is often directed by hydrogen bonding. Solid-state ¹⁵N NMR studies on materials synthesized with ¹⁵N-labeled aniline offer direct proof of these interactions. For instance, in the investigation of nanostructures formed during the oxidative polymerization of aniline, a sample containing 50% ¹⁵N-labeled aniline was used. ysu.am The resulting ¹⁵N NMR spectra showed significant shifts compared to what would be expected for standard polyaniline, indicating the presence of strong hydrogen bonding that dictates the final structure of the nanotube material. ysu.am
In another advanced application, a highly asymmetric 6-aminofulvene-1-aldimine was synthesized using ¹⁵N-aniline to create a fully ¹⁵N₅-labeled derivative. fu-berlin.de This isotopic labeling strategy was crucial for studying the properties of an intramolecular low-barrier hydrogen bond (LBHB). NMR measurements revealed a scalar coupling constant of 8.6 Hz across the N-H···N system, providing definitive evidence and characterization of this strong, non-covalent interaction. fu-berlin.de
The principles of hydrogen-bond-driven assembly are also seen in supramolecular liquid crystals and dynamic chemical systems. mdpi.com ¹⁵N NMR is a key technique for confirming the structure of these assemblies, as demonstrated in studies of hydrogen-bonded aggregates where the chemical shifts of labeled nitrogen atoms confirm the specific tautomeric forms and bonding patterns within the supramolecular construct.
Host-Guest Chemistry with ¹⁵N-Labeled Aniline
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The resulting interactions are governed by non-covalent forces. While direct studies focusing on aniline-¹⁵N as a guest are specific, the principles of using ¹⁵N labeling to probe these systems are well-established. Aniline itself can act as a competitive guest, displacing other molecules from a host's cavity, as seen in systems involving cucurbit ctdbase.orguril (CB7), where the addition of aniline can disrupt a pre-formed host-guest complex. rsc.org
The power of ¹⁵N labeling is more broadly demonstrated in the study of host-guest interactions using ¹⁵N-labeled probes. For example, studies on porous organic polymers are being designed to use ¹⁵N labeling and advanced NMR techniques to probe host-guest interactions directly. acs.org Furthermore, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy on ¹⁵N-labeled nitroxide probes have shown that spin polarization can be transferred from a guest encapsulated within a nanocapsule to molecules in the surrounding solvent, demonstrating that the host can mediate communication between the guest and the external environment. rsc.org These approaches highlight the potential and methodology for using ¹⁵N-labeled molecules, including aniline, to elucidate the subtle non-covalent interactions that define host-guest chemistry.
Q & A
Q. How is Aniline-<sup>15</sup>N synthesized for isotopic labeling in organic chemistry research?
Aniline-<sup>15</sup>N is synthesized via diazotization using sodium nitrite-<sup>15</sup>N (Na<sup>15</sup>NO2) in the presence of HBF4, followed by reduction to retain the <sup>15</sup>N isotope. For derivatives (e.g., haloanilines), Hofmann degradation of benzamide-<sup>15</sup>N precursors is employed . Key steps include:
- Diazotization: Reaction of aniline with Na<sup>15</sup>NO2 under acidic conditions.
- Reduction: Stabilization of the diazonium salt and subsequent reduction to yield Aniline-<sup>15</sup>N.
- Purification: Column chromatography or recrystallization to ensure isotopic enrichment >98%.
Q. What are the primary analytical techniques for characterizing Aniline-<sup>15</sup>N purity and isotopic enrichment?
- Nuclear Magnetic Resonance (NMR): <sup>15</sup>N NMR (e.g., 2D <sup>15</sup>N-HMBC) identifies isotopic incorporation and chemical environment .
- Mass Spectrometry (MS): High-resolution MS quantifies isotopic enrichment by comparing <sup>15</sup>N/<sup>14</sup>N ratios.
- UV/Visible Spectroscopy: Validates electronic properties using NIST reference data (e.g., λmax at 280 nm in ethanol) .
- Elemental Analysis: Confirms nitrogen content and isotopic purity.
Advanced Methodological Challenges
Q. How can researchers resolve contradictions in NMR data when studying spin-spin coupling constants in Aniline-<sup>15</sup>N derivatives?
Q. What computational methods support the interpretation of <sup>15</sup>N NMR chemical shifts in Aniline-<sup>15</sup>N complexes?
Density Functional Theory (DFT) and gauge-including atomic orbital (GIAO) calculations correlate experimental <sup>15</sup>N shifts with electronic structure. Key steps:
Q. How can crystallographic data resolve structural ambiguities in <sup>15</sup>N-labeled aniline derivatives?
Single-crystal X-ray diffraction with <sup>15</sup>N labeling enhances precision in locating nitrogen atoms, especially in low-electron-density regions. For example:
- Anisotropic Refinement: Differentiates <sup>15</sup>N from <sup>14</sup>N via neutron diffraction .
- Supporting Information: Deposit crystallographic data (CIF files) for public validation .
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in Aniline-<sup>15</sup>N synthesis and characterization?
- Detailed Protocols: Document reaction conditions (e.g., stoichiometry, temperature, catalyst) in supplementary materials .
- Cross-Validation: Compare NMR/MS data with published spectra (e.g., NIST Chemistry WebBook) .
- Open Data Practices: Share raw datasets (e.g., crystallographic CIFs, NMR FIDs) in repositories .
Q. How should researchers address discrepancies in isotopic enrichment levels across batches?
- Quality Control: Use internal standards (e.g., <sup>13</sup>C-labeled analogs) for MS calibration.
- Batch Analysis: Statistically compare enrichment data (e.g., ANOVA) to identify outliers .
- Process Optimization: Adjust diazotization/reduction times to minimize <sup>14</sup>N contamination .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling Aniline-<sup>15</sup>N in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
